molecular formula C7H14N2 B3102633 5-Methyl-2,5-diazaspiro[3.4]octane CAS No. 1421374-01-7

5-Methyl-2,5-diazaspiro[3.4]octane

Cat. No.: B3102633
CAS No.: 1421374-01-7
M. Wt: 126.20
InChI Key: GMRSNDRXDYVEAG-UHFFFAOYSA-N
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Description

5-Methyl-2,5-diazaspiro[3.4]octane is a chemical compound with the molecular formula C7H14N2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.

Scientific Research Applications

5-Methyl-2,5-diazaspiro[3.4]octane has several scientific research applications:

Safety and Hazards

The safety information available indicates that the compound has hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block, exploring diverse variants of the molecular periphery, including various azole substituents . This suggests potential future directions in the development of new compounds using 5-Methyl-2,5-diazaspiro[3.4]octane as a building block.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,5-diazaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring with a four-membered ring. This can be done using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of a base and a solvent, with the reaction being carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,5-diazaspiro[3.4]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an amine .

Mechanism of Action

The mechanism of action of 5-Methyl-2,5-diazaspiro[3.4]octane involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a modulator of enzyme activity or receptor function. The pathways involved can include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2,5-Diazaspiro[3.4]octane: This compound is similar in structure but lacks the methyl group at the 5-position.

    2,6-Diazaspiro[3.4]octane: Another similar compound with a different substitution pattern.

Uniqueness

5-Methyl-2,5-diazaspiro[3.4]octane is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-methyl-2,5-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-2-3-7(9)5-8-6-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRSNDRXDYVEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2,5-diazaspiro[3.4]octane
Reactant of Route 2
5-Methyl-2,5-diazaspiro[3.4]octane
Reactant of Route 3
5-Methyl-2,5-diazaspiro[3.4]octane
Reactant of Route 4
5-Methyl-2,5-diazaspiro[3.4]octane
Reactant of Route 5
5-Methyl-2,5-diazaspiro[3.4]octane
Reactant of Route 6
5-Methyl-2,5-diazaspiro[3.4]octane

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